2-(2-Aminophenyl)-2-oxoacetaldehyde
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Overview
Description
2-(2-Aminophenyl)-2-oxoacetaldehyde is an organic compound that features an amino group attached to a phenyl ring, along with an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-aminophenyl ketoximes with appropriate reagents. For example, the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes has been reported . This method involves the use of hydroxylamine hydrochloride and sodium hydroxide in a solvent mixture of distilled water and ethanol, followed by extraction and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-containing compounds.
Scientific Research Applications
2-(2-Aminophenyl)-2-oxoacetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of materials with unique properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-2-oxoacetaldehyde involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the oxo group can engage in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylacetic acid: Shares the amino group attached to a phenyl ring but differs in the presence of an acetic acid moiety.
2-Aminophenol: Contains an amino group and a hydroxyl group on the phenyl ring.
2-Aminobenzyl alcohol: Features an amino group and a hydroxyl group on a benzyl ring.
Uniqueness
2-(2-Aminophenyl)-2-oxoacetaldehyde is unique due to the presence of both an amino group and an oxoacetaldehyde moiety, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(2-aminophenyl)-2-oxoacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNIYOXNOHYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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